molecular formula C14H13Cl2NO2S B5687970 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide

2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide

Cat. No. B5687970
M. Wt: 330.2 g/mol
InChI Key: LWUDOHDPVJHTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide, also known as DCPPB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DCPPB is a sulfonamide derivative that has been shown to modulate the activity of a specific type of ion channel in the nervous system. The purpose of

Scientific Research Applications

2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide has been shown to modulate the activity of a specific type of ion channel in the nervous system, known as the TRPC6 channel. This channel is involved in the regulation of calcium signaling, which is critical for many physiological processes, including muscle contraction, neurotransmitter release, and gene expression. This compound has been used to study the role of TRPC6 channels in various biological processes, including cardiovascular function, synaptic plasticity, and pain perception.

Mechanism of Action

2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide binds to the intracellular side of the TRPC6 channel and modulates its activity by altering the channel's gating properties. Specifically, this compound has been shown to increase the open probability of the TRPC6 channel, leading to an increase in calcium influx into cells. This increase in calcium signaling can have downstream effects on various physiological processes, including gene expression and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to increase the contractility of cardiac muscle cells, suggesting a potential role in the treatment of heart failure. This compound has also been shown to modulate the release of neurotransmitters in the brain, suggesting a potential role in the treatment of neurological disorders such as epilepsy and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its high specificity for the TRPC6 channel. This specificity allows researchers to selectively modulate the activity of this channel without affecting other ion channels. However, one limitation of using this compound is its relatively low potency compared to other TRPC6 modulators. This limitation may require higher concentrations of this compound to achieve the desired effect, which can increase the risk of off-target effects.

Future Directions

There are several future directions for research on 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide. One potential area of research is the development of more potent and selective TRPC6 modulators. Another area of research is the investigation of the role of TRPC6 channels in various disease states, including heart failure, epilepsy, and depression. Finally, the use of this compound in combination with other drugs or therapies may provide new treatment options for these and other diseases.
Conclusion:
This compound is a sulfonamide derivative that has shown promise as a modulator of the TRPC6 channel in the nervous system. Its high specificity for this channel makes it a valuable tool for investigating the role of TRPC6 channels in various physiological processes and disease states. However, its relatively low potency compared to other TRPC6 modulators may require higher concentrations to achieve the desired effect. Future research on this compound may lead to the development of more potent and selective TRPC6 modulators and new treatment options for various diseases.

Synthesis Methods

2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide can be synthesized using a multistep procedure that involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-phenylethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for scientific research.

properties

IUPAC Name

2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c15-12-6-7-13(16)14(10-12)20(18,19)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUDOHDPVJHTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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